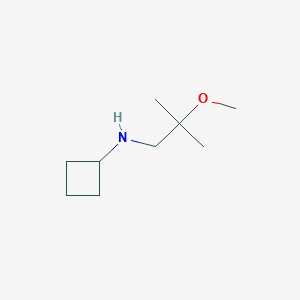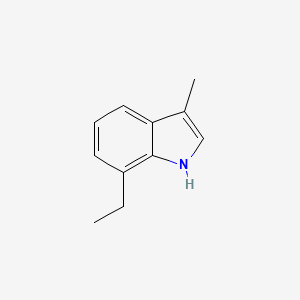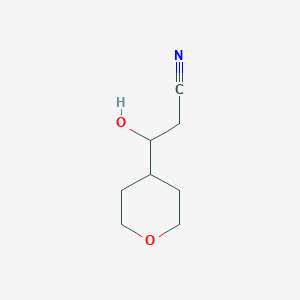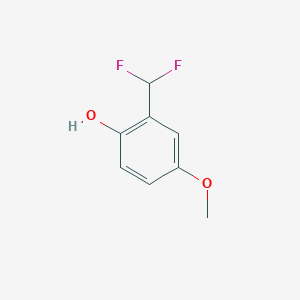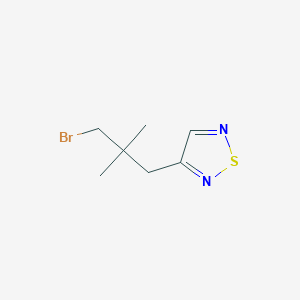
3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromo group attached to a dimethylpropyl side chain, which is further connected to the thiadiazole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole typically involves multiple steps:
-
Preparation of 3-Bromo-2,2-dimethyl-1-propanol: : This intermediate can be synthesized by reacting sodium nitrite, isopropanol, and paraformaldehyde to generate 2-nitro-2-methyl-1-propanol. This compound is then hydrogenated and reacted with methane to produce 2,2-dimethyl-1-propanol. Finally, sodium bromide is added under light conditions to yield 3-bromo-2,2-dimethyl-1-propanol .
-
Formation of Thiadiazole Ring: : The 3-bromo-2,2-dimethyl-1-propanol is then reacted with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction typically involves heating the mixture to facilitate ring closure and formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by other nucleophiles, such as thiolates or amines, to form new derivatives.
Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium thiolate or primary amines, typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: New thiadiazole derivatives with different functional groups replacing the bromo group.
Oxidation Products: Oxidized forms of the thiadiazole ring, potentially leading to sulfoxides or sulfones.
Reduction Products: Reduced forms of the thiadiazole ring, possibly resulting in dihydrothiadiazoles.
Applications De Recherche Scientifique
3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromo group and the thiadiazole ring can facilitate binding to specific sites, leading to inhibition or activation of biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3-Bromo-2,2-dimethylpropyl)thiophene
- (3-Bromo-2,2-dimethylpropyl)(methyl)amine hydrobromide
- 1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene
Uniqueness
3-(3-Bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole is unique due to the combination of the bromo group and the thiadiazole ring. This structure imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds. The presence of the thiadiazole ring also allows for diverse chemical modifications, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H11BrN2S |
|---|---|
Poids moléculaire |
235.15 g/mol |
Nom IUPAC |
3-(3-bromo-2,2-dimethylpropyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H11BrN2S/c1-7(2,5-8)3-6-4-9-11-10-6/h4H,3,5H2,1-2H3 |
Clé InChI |
CBSNFOPEFQDYKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=NSN=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


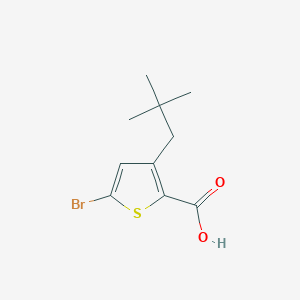

![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)
![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
![2-[(Boc)(ethyl)amino]butyric Acid](/img/structure/B13195553.png)
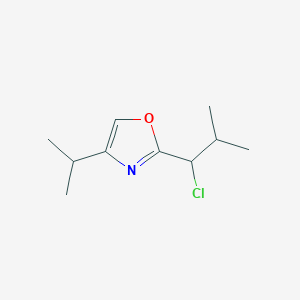
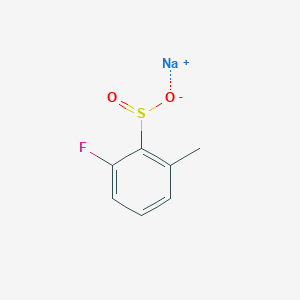
![3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid](/img/structure/B13195574.png)
![{1-[2-amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol](/img/structure/B13195580.png)

